molecular formula C12H8BrNO B1269719 (5-Bromopyridin-3-yl)(phenyl)methanone CAS No. 59105-50-9

(5-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B1269719
CAS No.: 59105-50-9
M. Wt: 262.1 g/mol
InChI Key: JBMAMZKKOFXEDT-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It is characterized by a bromine atom attached to the pyridine ring and a phenyl group linked to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromopyridin-3-yl)(phenyl)methanone is utilized in several scientific research domains:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and phenyl groups contribute to its binding affinity and specificity, interacting with target proteins through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: (5-Bromopyridin-3-yl)(phenyl)methanone is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMAMZKKOFXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355326
Record name (5-bromopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59105-50-9
Record name (5-bromopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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